5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
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Overview
Description
5-Methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of scientific research. This compound features a fused ring system that includes a pyrrolo and quinazolinone moiety, making it a valuable target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the metal-free sequential decarbonylative annulation of N-cyanamides. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to modify the compound by adding hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
5-Methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism by which 5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazoline-1,9-dione: This compound shares a similar fused ring system but differs in its substituents and overall structure.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyrrolo moiety but differ in their overall structure and functional groups.
Uniqueness
5-Methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific methoxy substitution and the combination of pyrrolo and quinazolinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-9-5-2-4-8-11(9)13-10-6-3-7-14(10)12(8)15/h2,4-5H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHKBYVDIBMYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C3CCCN3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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